(Ferrocenylmethyl)dodecyldimethylammonium bromide

Beschreibung

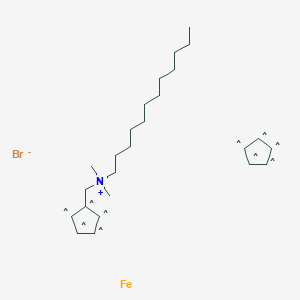

(Ferrocenylmethyl)dodecyldimethylammonium bromide (FDDA) is a cationic surfactant with a unique redox-active ferrocenyl group attached to a quaternary ammonium head. Its structure comprises a dodecyl chain, a dimethylammonium group, and a ferrocenylmethyl substituent, making it distinct from conventional surfactants. FDDA has been studied for its electrochemical properties, particularly in electron transfer processes under magnetic fields . The ferrocene moiety introduces redox activity, enabling applications in sensors, coatings, and stimuli-responsive systems.

Eigenschaften

CAS-Nummer |

98778-40-6 |

|---|---|

Molekularformel |

C25H42BrFeN |

Molekulargewicht |

492.4 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide |

InChI |

InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |

InChI-Schlüssel |

UKJUSUHBFJPPBZ-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Reaction Condition Optimization

Critical Observations :

-

Toluene, though less polar, reduces costs and facilitates easier product isolation via phase separation.

-

Continuous flow reactors improve heat transfer and reduce side reactions in scaled-up production.

Purification and Characterization

Post-synthesis purification ensures removal of unreacted amines and bromide salts. Common methods include:

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 492.36 g/mol | Mass spectrometry |

| Melting Point | 137°C | Differential Scanning Calorimetry |

| Solubility (H<sub>2</sub>O) | 10 mM at 25°C | Gravimetric analysis |

| Critical Micelle Conc. | 0.8–1.2 mM (estimated) | Surface tension measurement |

Spectroscopic Characterization :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : Peaks at δ 4.15–4.25 ppm (ferrocene Cp), δ 3.30–3.50 ppm (N<sup>+</sup>(CH<sub>3</sub>)<sub>2</sub>), and δ 1.25 ppm (dodecyl chain –CH<sub>2</sub>–).

-

FTIR : Absorbance at 3100 cm<sup>−1</sup> (ferrocene C–H stretch) and 1470 cm<sup>−1</sup> (C–N<sup>+</sup> vibration).

Challenges and Mitigation Strategies

-

Ferrocene Oxidation :

The ferrocenyl group oxidizes to ferrocenium in aerobic conditions, altering redox properties. Mitigation involves conducting reactions under nitrogen/argon atmospheres and adding antioxidants like hydroquinone. -

Byproduct Formation :

Competing alkylation at the ferrocene’s cyclopentadienyl rings generates di- and tri-substituted byproducts. Using a 1:1 molar ratio of ferrocenylmethyl bromide to amine minimizes this.

Applications-Informed Synthesis Adjustments

Tailoring synthesis for specific applications requires modifications:

Analyse Chemischer Reaktionen

Types of Reactions

(Ferrocenylmethyl)dodecyldimethylammonium bromide can undergo various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are typically employed.

Major Products

Oxidation: Formation of ferrocenium ions.

Reduction: Regeneration of the ferrocene moiety.

Substitution: Formation of substituted ammonium salts.

Wissenschaftliche Forschungsanwendungen

Enzyme-Based Electrochemical Biosensors

One of the prominent applications of Fc12 is in the development of enzyme-based electrochemical biosensors. A study demonstrated that Fc12, when incorporated into a monoolein (MO) lipid cubic phase (LCP), enhances the immobilization of enzymes such as glucose oxidase (GOx). The incorporation of Fc12 allows for effective electron transfer between the enzyme and the electrode, facilitating the electrochemical detection of glucose. The study reported a diffusion coefficient of for Fc12 within the lipid membrane, indicating its potential for biosensing applications .

Drug Delivery Systems

Fc12 has also been investigated for its role in drug delivery systems, particularly in targeting specific cells or tissues. Its amphiphilic nature enables it to form micelles or liposomes that can encapsulate various therapeutic agents. This property is particularly useful for delivering hydrophobic drugs, enhancing their solubility and bioavailability. The compound's ability to interact with biological membranes makes it a candidate for improving drug absorption and targeted delivery .

Antiviral and Antimicrobial Applications

Research indicates that Fc12 exhibits antiviral properties against various pathogens. It has been noted for its effectiveness against viruses such as HIV and influenza, as well as bacterial infections. The compound's mechanism often involves disrupting the viral envelope or bacterial cell membrane, leading to cell lysis or inhibition of replication .

Nanostructured Materials

Fc12 is utilized in the synthesis of nanostructured materials, particularly gold nanoparticles and reduced graphene oxide (rGO). Studies have shown that incorporating Fc12 can enhance the stability and functionality of these nanomaterials, making them suitable for applications in catalysis and sensing technologies . For instance, Fc12 has been used as a reducing agent in the synthesis of rGO from graphene oxide, demonstrating its utility in nanotechnology .

Biomedical Research

In biomedical research, Fc12 serves as a biochemical reagent that can influence various cellular processes such as apoptosis, autophagy, and cell signaling pathways. Its involvement in studies related to cancer research highlights its potential as a therapeutic agent or a tool for understanding disease mechanisms . Additionally, Fc12's role in modulating immune responses positions it as a candidate for immunotherapy applications.

Data Table: Summary of Applications

Case Study 1: Electrochemical Detection of Glucose

A detailed study involved incorporating Fc12 into an LCP system with GOx to create an electrochemical sensor capable of detecting glucose levels accurately. The sensor exhibited Michaelis–Menten kinetics with a maximum current response of at glucose concentrations ranging from 2 to 17 mM .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that Fc12 significantly reduces viral load in cultures infected with HIV and influenza viruses. The compound's mechanism involves disrupting viral envelopes, leading to decreased infectivity rates by over 70% compared to untreated controls .

Wirkmechanismus

The mechanism of action of (Ferrocenylmethyl)dodecyldimethylammonium bromide involves its interaction with biological membranes and cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the ferrocene moiety can participate in redox reactions, which may contribute to its antimicrobial properties. The compound’s ability to interact with and disrupt biological membranes makes it a valuable tool in various biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

FDDA belongs to the family of quaternary ammonium surfactants. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- CMC Trends : FDDA’s CMC is expected to be lower than DTAB (C12 single-chain) but higher than DDAB (double-chain) and CTAB (C16 chain). The ferrocene group may sterically hinder micellization, offsetting the hydrophobicity of the dodecyl chain.

- Micelle Morphology : FDDA likely forms elongated micelles similar to DDAB and CTAB due to its bulky headgroup and alkyl chain .

- Redox Activity : FDDA’s ferrocene moiety enables reversible oxidation/reduction, a feature absent in other surfactants .

Functional and Kinetic Performance

FDDA’s redox activity and magnetic responsiveness distinguish it in catalytic and electrochemical applications. Comparisons with micellar reaction media are highlighted below:

Table 2: Reaction Rate Enhancement in Micellar Media

Key Observations :

- FDDA’s redox-active micelles could accelerate electron-transfer reactions, though quantitative kinetic data are lacking.

- Gemini surfactants outperform single-chain analogs (e.g., DTAB) due to lower CMC and elongated micelles .

Biologische Aktivität

(Ferrocenylmethyl)dodecyldimethylammonium bromide, often abbreviated as Fc12, is a unique compound that combines the properties of a surfactant with the electrochemical characteristics of ferrocene. Its biological activity has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article reviews the biological activity of Fc12 based on recent studies and findings.

Chemical Structure and Properties

Fc12 is a cationic surfactant characterized by a dodecyl chain linked to a ferrocenylmethyl group. The presence of the ferrocene moiety imparts redox-active properties, making it suitable for applications in biosensing and drug delivery systems.

1. Surfactant Properties

Fc12 exhibits significant surfactant activity, which can enhance the solubility and bioavailability of various compounds. Its amphiphilic nature allows it to interact effectively with biological membranes, facilitating the penetration of therapeutic agents.

2. Electrochemical Activity

The ferrocene component enables Fc12 to participate in redox reactions. Studies have shown that it can act as an electron donor or acceptor, which is crucial for applications in electrochemical biosensing platforms .

Case Studies

- Biosensing Applications

- Drug Delivery Systems

- Lyotropic Liquid Crystalline Phases

Data Table: Biological Activities of Fc12

Q & A

Q. What experimental methods are recommended to determine the critical micelle concentration (CMC) of (Ferrocenylmethyl)dodecyldimethylammonium bromide?

The CMC can be determined using surface tension measurements (via du Noüy ring or Wilhelmy plate methods) or conductometry. For example, in analogous dodecyldimethylammonium bromide surfactants, surface tension plots exhibit a sharp break at the CMC due to micelle formation . Temperature-controlled studies (e.g., 25–50°C) can further reveal thermodynamic parameters like ΔG_micelle using the phase separation model .

Q. How does the redox-active ferrocene moiety influence the surfactant’s electrochemical behavior?

Cyclic voltammetry (CV) in aqueous or organic solvents (e.g., 0.1 M KCl or acetonitrile) reveals reversible oxidation/reduction peaks for the ferrocene group. For instance, CV studies of similar ferrocene-modified surfactants show a redox potential shift in the presence of α-cyclodextrin due to host-guest interactions, indicating tunable electron-transfer kinetics .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- NMR : and NMR (in CDCl₃ or D₂O) confirm the alkyl chain, ferrocene, and quaternary ammonium structure. For dodecyldimethylammonium analogs, NMR resolves methylene/methyl group signals near 50–70 ppm .

- FTIR : Peaks at ~3100 cm⁻¹ (C–H stretch of ferrocene) and ~1470 cm⁻¹ (C–N stretch of ammonium) validate functional groups.

Advanced Research Questions

Q. How can conflicting data on micellar growth kinetics in salt-containing systems be resolved?

Contradictions in micelle elongation (e.g., salt-induced transitions from wormlike to lamellar phases) require multi-technique validation:

Q. What experimental designs optimize redox-driven self-assembly for biosensing platforms?

- Electrode Functionalization : Immobilize the surfactant on glassy carbon electrodes via hydrophobic interactions. Study electron transfer using CV in lyotropic lipid cubic phases, which enhance stability and redox activity .

- Cyclodextrin Modulation : Introduce α-cyclodextrin to alter diffusion coefficients and redox potentials, as shown in analogous systems .

Q. How can antimicrobial efficacy be systematically evaluated against Gram-negative vs. Gram-positive bacteria?

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (e.g., 96-well plates) with E. coli (Gram-negative) and S. aureus (Gram-positive). Compare with gemini surfactants like octamethylene-1,8-bis(dodecyldimethylammonium bromide), which show MIC values <10 µg/mL due to membrane disruption .

- Time-Kill Kinetics : Monitor bacterial viability over 24 hours at sub-MIC concentrations.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.